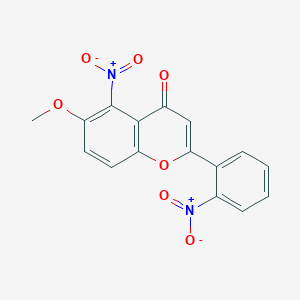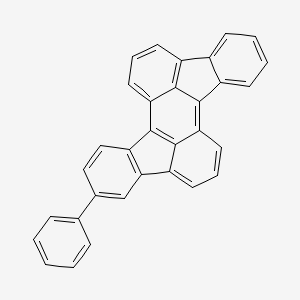
5-Phenylrubicene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylrubicene is a derivative of rubicene, a polycyclic aromatic hydrocarbon. It consists of a phenyl group attached to the rubicene core, which is composed of fused five- and six-membered rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylrubicene typically involves a multi-step process. One common method includes the Suzuki cross-coupling reaction followed by a Scholl reaction. The Suzuki reaction involves the coupling of a phenylboronic acid with a halogenated rubicene derivative in the presence of a palladium catalyst and a base. The Scholl reaction then cyclizes the intermediate to form the final product .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylrubicene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or other oxygenated derivatives.
Reduction: Formation of hydrogenated rubicene derivatives.
Substitution: Formation of halogenated or other substituted rubicene derivatives.
Scientific Research Applications
5-Phenylrubicene has several applications in scientific research:
Optoelectronics: Due to its unique electronic properties, it is used in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Sensors: Its fluorescence properties make it suitable for use in chemical sensors.
Lithium Batteries: It is used as a component in the development of high-performance lithium batteries.
Supramolecular Chemistry:
Mechanism of Action
The mechanism of action of 5-Phenylrubicene involves its interaction with various molecular targets and pathways. In optoelectronic applications, its planar π-orbital surface facilitates increased intermolecular electronic coupling, enhancing its electronic properties. In sensors, its fluorescence properties are utilized for detecting specific analytes through changes in fluorescence intensity .
Comparison with Similar Compounds
Rubicene: The parent compound, which lacks the phenyl group.
5,12-Dihydroxyrubicene: A hydroxylated derivative with different electronic properties.
5,12-Dicyanorubicene: A cyano-substituted derivative with altered electronic and optical properties.
Uniqueness of 5-Phenylrubicene: this compound is unique due to the presence of the phenyl group, which enhances its electronic properties and makes it more suitable for specific applications in optoelectronics and materials science compared to its parent compound and other derivatives .
Properties
CAS No. |
922184-94-9 |
|---|---|
Molecular Formula |
C32H18 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
5-phenylrubicene |
InChI |
InChI=1S/C32H18/c1-2-8-19(9-3-1)20-16-17-25-28(18-20)24-13-7-15-26-29-22-11-5-4-10-21(22)23-12-6-14-27(30(23)29)32(25)31(24)26/h1-18H |
InChI Key |
NAHUDMYFQQGWAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


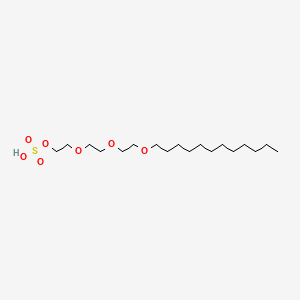
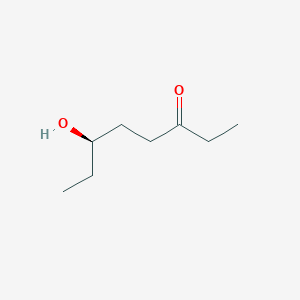
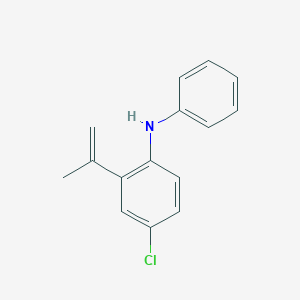

![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)

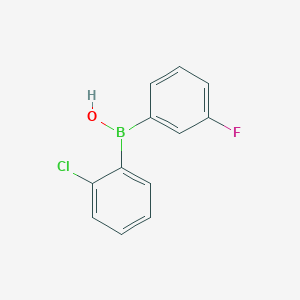
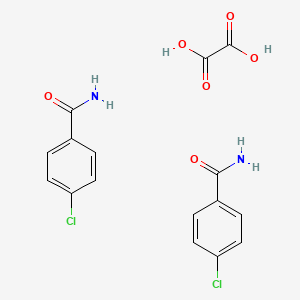
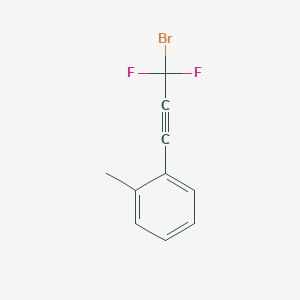
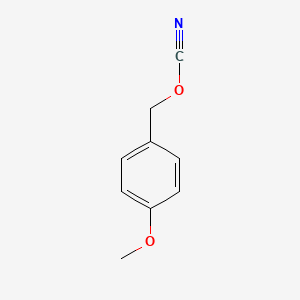
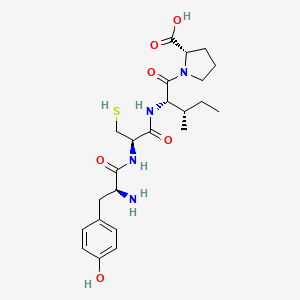
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)

